molecular formula C18H23NO3 B4841888 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4841888
M. Wt: 301.4 g/mol
InChI Key: IMJGMASRFMEFGF-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the bicyclo[2.2.1]heptane derivative, which is then reacted with appropriate reagents to introduce the benzodioxine moiety. The final step involves the formation of the carboxamide group under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as the use of high-purity reagents and optimized reaction conditions, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of bicyclic compounds on biological systems.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it could modulate specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its combination of a bicyclic heptane ring and a benzodioxine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-11(15-9-12-2-3-13(15)8-12)19-18(20)14-4-5-16-17(10-14)22-7-6-21-16/h4-5,10-13,15H,2-3,6-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJGMASRFMEFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
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N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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